1-(2-Ethoxyethyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C9H15N3O3 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
1-(2-ethoxyethyl)-5-ethyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C9H15N3O3/c1-3-7-8(9(13)14)10-11-12(7)5-6-15-4-2/h3-6H2,1-2H3,(H,13,14) |
InChI Key |
BREXOALQBWNPKC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=NN1CCOCC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme and Conditions:
- Reactants: An organic azide (which can be prepared from the corresponding alkyl halide and sodium azide) and a β-ketoester.
- Base: Potassium carbonate (K2CO3) or similar.
- Solvent: Aqueous ethanol (95%) mixed with water.
- Temperature: Heated to approximately 80°C.
- Reaction time: About 16 hours until the mixture becomes homogeneous.
- Work-up: After cooling, extraction with ethyl acetate removes organic impurities; acidification of the aqueous phase with hydrochloric acid precipitates the triazole carboxylic acid product.
- Isolation: Filtration, washing with water, and drying under vacuum.
Yields and Scale:
- Yields range from 30% to 95% depending on substrates and conditions.
- The process has been demonstrated on scales up to 100 grams.
- This method is advantageous for its straightforwardness and ability to produce the triazole carboxylic acid without isolating intermediates.
| Parameter | Details |
|---|---|
| Azide source | Alkyl halide + NaN3 (azide ion) |
| β-Ketoester | Varied, depending on substituents |
| Base | K2CO3 (3 equivalents) |
| Solvent | 95% Ethanol + water |
| Temperature | 80°C |
| Reaction time | 16 hours |
| Product isolation | Acidification, filtration |
| Yield range | 30–95% |
| Scale | Up to 100 g |
This method is directly applicable to the preparation of this compound by selecting the appropriate azide and β-ketoester precursors bearing the 2-ethoxyethyl and ethyl substituents, respectively.
Multi-Step Synthesis via 1-Substituted-4,5-Dibromo-1H-1,2,3-Triazole Intermediates
Another advanced synthetic route involves the use of 1-substituted-4,5-dibromo-1H-1,2,3-triazole intermediates, followed by organometallic transformations and carboxylation to yield the desired triazole carboxylic acid.
Key Steps:
- Dissolution of 1-substituted-4,5-dibromo-1H-1,2,3-triazole in tetrahydrofuran (THF) or methyltetrahydrofuran (METHF).
- Cooling to low temperatures (−78°C to 0°C).
- Addition of Grignard reagent (e.g., isopropylmagnesium chloride) to selectively substitute bromine atoms.
- Subsequent reaction with a low alcohol (methanol, ethanol) to quench reactive intermediates.
- Further reaction with a Grignard reagent-lithium chloride composite to generate organomagnesium intermediates.
- Introduction of carbon dioxide gas at low temperature to carboxylate the intermediate.
- Acidification with hydrochloric acid to precipitate the carboxylic acid.
- Optional methylation of the carboxylic acid using methyl iodide and potassium carbonate in mixed solvents (THF/DMF or THF/DMAc) to obtain methyl esters.
- Purification by extraction, drying, and crystallization.
Reaction Conditions and Yields:
- Temperature control is critical at each step (−78°C to 50°C).
- Reaction times vary from 0.5 to 48 hours depending on step.
- Yields reported for related triazole carboxylic acids are approximately 50–55%.
- This method allows for structural variation at the 1-position by changing the alkyl substituent on the dibromo-triazole.
| Step | Conditions | Notes |
|---|---|---|
| Dissolution & cooling | THF or METHF, −78°C to 0°C | Mass-to-volume ratio 1:2–50 |
| Grignard addition | Isopropylmagnesium chloride, 0.5–2 h | Substitution of bromine atoms |
| Alcohol quench | Low alcohol (C1–C4), dropwise | Stabilizes intermediate |
| Second Grignard addition | Isopropylmagnesium chloride-lithium chloride composite, −10°C to 15°C | Formation of organomagnesium intermediate |
| Carboxylation | CO2 gas introduction, −30°C to 25°C | Carboxylic acid formation |
| Acidification & extraction | HCl, ethyl acetate | Isolation of crude product |
| Methylation (optional) | Methyl iodide, K2CO3, 0–80°C, 5–48 h | Formation of methyl ester |
| Purification | Extraction, drying, crystallization | Final product isolation |
| Yield | ~53% | For similar ethyl-substituted triazoles |
This multi-step approach, while more complex, allows for fine control over substitution patterns and functional group modifications on the triazole ring, making it suitable for synthesizing this compound analogs.
Preparation of Azide Precursors
The azide intermediates required for these syntheses are typically prepared by nucleophilic substitution of alkyl halides with sodium azide under mild conditions. Aromatic azides can be prepared via diazotization of aromatic amines followed by azide ion treatment.
| Azide Type | Preparation Method | Notes |
|---|---|---|
| Aliphatic azides | Alkyl halide + NaN3, S_N2 reaction | Straightforward, scalable |
| Aromatic azides | Aromatic amine → diazonium salt → azide ion | Requires acid and nitrate ions |
This preparation step is crucial for the one-step synthesis of triazole carboxylic acids and must be performed with safety considerations due to azide toxicity and explosiveness.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| One-step azide + β-ketoester | Simple, scalable, base-mediated | High yield, fewer steps | Requires pure azides |
| Multi-step dibromo-triazole route | Organometallic intermediates, CO2 carboxylation | Structural control, functionalization | More complex, low temp control needed |
| Azide precursor synthesis | Nucleophilic substitution or diazotization | Essential for triazole synthesis | Safety concerns with azides |
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxyethyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives.
Scientific Research Applications
1-(2-Ethoxyethyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyethyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares structural features and properties of 1-(2-Ethoxyethyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid with related triazole derivatives:
Key Observations :
- Tautomerism : Unlike 1-(4-Ethoxyphenyl)-5-formyl derivatives, which exhibit dominant open-chain aldehyde forms (80% open vs. 20% cyclic hemiacetal), the absence of a formyl group in the target compound eliminates tautomeric complexity .
- Biological Relevance: Sulfonamide-bearing analogs (e.g., 1-[4-(aminosulfonyl)phenyl]-5-methyl derivatives) demonstrate antithrombotic and enzyme inhibitory activities, suggesting that the ethoxyethyl variant may similarly interact with biological targets via hydrogen bonding or electrostatic interactions .
Physicochemical Properties
- Molecular Weight : Calculated molecular weight for this compound is ~241.27 g/mol (C₁₀H₁₅N₃O₃), comparable to analogs like 1-(3,5-dimethylphenyl)-5-ethyl derivatives (245.28 g/mol) .
- Melting Points : Triazole-4-carboxylic acids typically exhibit melting points between 160–190°C, influenced by substituent bulkiness and hydrogen-bonding capacity (e.g., 165–167°C for 1-(4-chlorophenyl)-5-phenyl derivatives) .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(2-Ethoxyethyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves cyclization reactions using NaN₃ as a catalyst in polar aprotic solvents like DMF or THF. For example, azide-alkyne cycloaddition (CuAAC) is a widely used method for triazole formation. Key parameters include temperature control (e.g., 50–80°C), reaction duration (3–5 hours), and pH adjustments during workup. Post-reaction purification via recrystallization (ethanol or toluene) ensures high purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions on the triazole ring. Thin-Layer Chromatography (TLC) monitors reaction progress, while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight. X-ray crystallography (e.g., Acta Crystallographica reports) resolves 3D conformation, particularly for derivatives with bulky substituents .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields during the cyclization step?
- Methodological Answer : Low yields in cyclization often stem from incomplete azide activation or side reactions. Optimization strategies include:
- Catalyst Screening : Use Cu(I) catalysts for regioselective 1,4-triazole formation.
- Solvent Choice : Switch to DMF for better solubility of intermediates.
- Temperature Gradients : Gradual heating (e.g., 50°C → 80°C) minimizes decomposition.
- Data-Driven Adjustments : Refer to hydrolysis condition tables (e.g., acidic vs. basic conditions for carboxylate formation) to tailor workup steps .
Q. How can contradictions in biological activity data between in vitro and in vivo models be resolved?
- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability of the ethoxyethyl group). Solutions include:
- Prodrug Modification : Introduce hydrolyzable esters to enhance bioavailability.
- Metabolite Tracking : Use LC-MS to identify degradation products in plasma.
- Structural Analog Testing : Compare activity of ethyl vs. trifluoromethyl substituents (see SAR studies in ) to isolate pharmacophore contributions .
Q. What strategies are recommended for designing structure-activity relationship (SAR) studies focused on the triazole core?
- Methodological Answer :
- Substituent Variation : Systematically replace the ethoxyethyl group with bulkier (e.g., aryl) or polar (e.g., hydroxyl) moieties.
- Bioisosteric Replacement : Substitute the carboxylic acid with tetrazole or sulfonamide groups to assess potency changes.
- Computational Modeling : Use DFT calculations to predict electronic effects of substituents on triazole ring reactivity .
Q. What are the challenges in crystallographic analysis of this compound, and how can they be mitigated?
- Methodological Answer : Challenges include poor crystal growth due to flexible ethoxyethyl chains. Mitigation strategies:
- Co-Crystallization : Use rigid co-formers (e.g., 4-bromophenyl derivatives) to stabilize lattice structures.
- Low-Temperature Crystallography : Collect data at 100 K to reduce thermal motion artifacts.
- Halogen Substitution : Introduce bromine or chlorine atoms (e.g., as in ) to enhance heavy-atom contrast .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
